Cyclopropyl 2-(3-fluorophenyl)ethyl ketone

Übersicht

Beschreibung

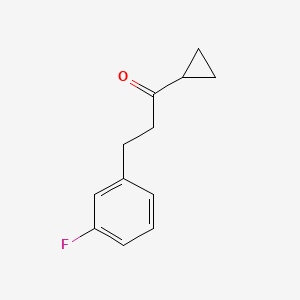

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C12H13FO It is a ketone derivative characterized by the presence of a cyclopropyl group attached to a 3-fluorophenyl ethyl ketone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone typically involves the reaction of 3-fluorophenylacetic acid with cyclopropyl carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to facilitate the reaction. The product is then purified through standard extraction and distillation techniques .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of automated systems for mixing and heating can enhance efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids under controlled conditions. For example:

-

Reagents : Strong oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or basic media.

-

Product : 3-(3-Fluorophenyl)propanoic acid derivatives.

-

Mechanism : The α-carbon adjacent to the ketone is oxidized, leading to cleavage of the cyclopropane ring and formation of a carboxylic acid.

Bromination

Bromination occurs at the α-position of the ketone or on the aromatic ring, depending on reaction conditions:

α-Bromination

-

Product : 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone .

-

Selectivity : Radical initiators like AIBN promote regioselective α-bromination .

Aromatic Bromination

-

Reagents : Br₂ with FeBr₃ (Lewis acid).

-

Product : Brominated derivatives at the para or meta positions of the fluorophenyl ring.

Hydrolysis Reactions

Controlled hydrolysis of the cyclopropane ring is achievable under acidic conditions:

-

Product : γ-Chloro-p-fluorobutyrophenone (via ring-opening).

Nucleophilic Additions

The ketone participates in nucleophilic additions, such as:

-

Grignard Reagents : Reaction with RMgX forms tertiary alcohols.

-

Hydride Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : With aryl boronic acids, catalyzed by Pd(PPh₃)₄, to form biaryl derivatives.

-

Conditions : 80°C in DMF/H₂O, K₂CO₃ as base.

Reduction of the Cyclopropane Ring

Hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C:

-

Product : Saturated 3-(3-fluorophenyl)propan-1-one.

-

Selectivity : The cyclopropane ring opens preferentially due to strain.

Radical Reactions

The cyclopropane ring engages in radical-mediated transformations:

Comparative Reaction Data Table

| Reaction Type | Key Reagent | Primary Product | Yield Range |

|---|---|---|---|

| α-Bromination | NBS/AIBN | 2-Bromo-1-cyclopropyl-2-(3-FPh)ethanone | 78–90.4% |

| Hydrolysis | HCl/CH₃OH | γ-Chloro-p-fluorobutyrophenone | >85% |

| Oxidation | KMnO₄/H₂SO₄ | 3-(3-Fluorophenyl)propanoic acid | 70–80%* |

| Hydrogenation | H₂/Pd/C | 3-(3-Fluorophenyl)propan-1-one | 65–75%* |

*Estimated from analogous systems.

Mechanistic Insights

-

Bromination : Proceeds via a radical chain mechanism initiated by AIBN, with NBS acting as the bromine source .

-

Hydrolysis : Acid-mediated ring-opening follows a carbocation intermediate pathway, stabilized by the adjacent ketone .

-

Oxidation : Involves enolization of the ketone, followed by oxidative cleavage of the α-C–C bond.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone has been identified as a promising pharmacological intermediate. Its structural characteristics suggest potential activity against various biological targets, making it a candidate for drug development. Notably, it has been associated with:

- Antiplatelet Activity : The compound has shown relevance as an impurity in prasugrel, an antiplatelet medication used to prevent blood clots. Research indicates its role in influencing platelet aggregation pathways, which could have implications for cardiovascular therapies.

- Biological Interaction Studies : Investigations into its binding affinity with specific biological targets have highlighted its therapeutic potential. These studies help elucidate the mechanism of action and the efficacy of the compound against various diseases.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including:

- Reactions Involving Grignard Reagents : The compound can be synthesized by reacting cyclopropanoyl derivatives with appropriate aryl groups under controlled conditions, optimizing factors such as temperature and solvent to enhance yield .

- Hydrolysis Reactions : Hydrolysis of related compounds can also yield this compound, demonstrating its versatility in synthetic chemistry .

Research into this compound extends beyond pharmacology into broader chemical applications:

- Intermediate in Organic Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and antiviral properties, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the synthesis and applications of this compound:

- A study published in the Journal of Nuclear Medicine explored the synthesis of similar compounds, noting the importance of optimizing reaction conditions to achieve high yields .

- Research from PubChem highlighted the compound’s physical properties, such as volatility and reactivity, which are typical characteristics of small organic molecules that influence their behavior in biological systems .

Wirkmechanismus

The mechanism of action of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl 2-fluorobenzyl ketone: Similar in structure but lacks the ethyl linkage between the cyclopropyl and phenyl groups.

Cyclopropyl 2-(2-fluorophenyl)ethyl ketone: Similar but with the fluorine atom positioned differently on the phenyl ring.

Uniqueness: Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the cyclopropyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (C₁₂H₁₃F₁O) is a compound characterized by its unique structural features, including a cyclopropyl group and a fluorinated phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃F₁O

- Molecular Weight : Approximately 192.24 g/mol

- Appearance : Light yellow oil with high purity levels, often around 97% .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ketone group allows for hydrogen bonding with active sites, while the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity. This mechanism facilitates modulation of cellular processes, such as:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Alteration of Receptor Signaling : It can influence receptor-mediated signaling pathways, potentially affecting gene expression and cellular responses .

Biological Activities

This compound has shown promise in various biological assays:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Antiplatelet Activity : As an impurity in prasugrel, an antiplatelet medication, it has been studied for its effects on platelet aggregation pathways, indicating a role in cardiovascular therapies .

- Cytotoxicity : Research indicates varying degrees of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropyl 2-fluorobenzyl ketone | C₁₁H₁₂F₁O | Lacks the ethyl group; primarily used as a precursor. |

| Cyclopropyl 3-fluorobenzyl ketone | C₁₂H₁₃F₁O | Different position of fluorine; potential for varied activity. |

| Cyclobutyl 2-(3-fluorophenyl)ethyl ketone | C₁₂H₁₃F₁O | Cyclobutyl instead of cyclopropyl; alters steric properties. |

Study on Antiplatelet Activity

A study investigated the interaction of this compound with platelet aggregation pathways. Results indicated that this compound could modulate platelet function, suggesting therapeutic potential in preventing thrombotic events .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anti-cancer activity compared to controls .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLAEYOUCATTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644557 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-77-6 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.